molecular formula C18H30OS B14312104 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol CAS No. 113966-01-1

2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol

Cat. No.: B14312104
CAS No.: 113966-01-1
M. Wt: 294.5 g/mol
InChI Key: HUMVRMOMWWURIC-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various industrial applications to prevent oxidation and degradation of materials. This compound is particularly valued for its stability and effectiveness in protecting against free radical damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified through distillation or crystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler phenolic compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol is unique due to its specific structural features that enhance its antioxidant properties. The presence of both tert-butyl and propylsulfanyl groups provides a balance of stability and reactivity, making it particularly effective in various applications .

Properties

CAS No.

113966-01-1

Molecular Formula

C18H30OS

Molecular Weight

294.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(propylsulfanylmethyl)phenol

InChI

InChI=1S/C18H30OS/c1-8-9-20-12-13-10-14(17(2,3)4)16(19)15(11-13)18(5,6)7/h10-11,19H,8-9,12H2,1-7H3

InChI Key

HUMVRMOMWWURIC-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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